what is the mechanism of action of dCBP-1
what is the mechanism of action of dCBP-1
An In-depth Technical Guide to the Mechanism of Action of dCBP-1
Introduction
dCBP-1 is a potent and selective heterobifunctional chemical degrader of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 (also known as KAT3A and KAT3B).[1][2] These proteins are crucial for regulating gene expression programs by acetylating lysine residues on chromatin and other transcriptional regulators, and by acting as scaffolding proteins at enhancers.[1][3][4][5] While small molecule inhibitors targeting specific domains of p300/CBP exist, they often fail to completely eliminate the proteins' functions.[1][2] dCBP-1, developed as a Proteolysis Targeting Chimera (PROTAC), offers a distinct mechanism by inducing the rapid and efficient degradation of both p300 and CBP, making it a valuable tool for studying the consequences of their acute loss.[1][3][4] This document provides a detailed overview of the mechanism of action, downstream cellular effects, and experimental methodologies associated with dCBP-1.
Core Mechanism of Action: PROTAC-Mediated Degradation
dCBP-1 operates as a heterobifunctional degrader, physically linking the target proteins (p300/CBP) to an E3 ubiquitin ligase.[6][7][8] Its structure consists of three key components: a ligand that binds to p300/CBP, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[1][6][9]
The mechanism proceeds through the following steps:
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Ternary Complex Formation : dCBP-1 permeates the cell membrane and simultaneously binds to a p300 or CBP protein and the CRBN E3 ligase. This tripartite association results in the formation of a key "ternary complex".[1][2][5] The design of dCBP-1 was guided by in silico modeling to optimize the formation of this complex.[1][2]
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Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase machinery to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the p300/CBP protein. This process is repeated to form a polyubiquitin chain.
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Proteasomal Recognition and Degradation : The polyubiquitinated p300/CBP is recognized as a substrate for degradation by the 26S proteasome.
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Target Degradation and Catalyst Recycling : The proteasome unfolds and degrades the target protein into small peptides. dCBP-1 is then released and can catalytically repeat the cycle, facilitating the degradation of multiple p300/CBP proteins.
This mechanism is dependent on both the neddylation pathway, which activates the CUL4-CRBN E3 ligase complex, and the proteasome itself.[10]
Downstream Cellular Effects and Signaling Pathways
The degradation of p300/CBP leads to significant and rapid changes in the cellular landscape, particularly in cancer cells dependent on their function.
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Global Reduction in Histone Acetylation : The most immediate consequence of p300/CBP loss is a near-complete ablation of histone lysine acetylation, especially at H3K27 (H3K27ac), a hallmark of active enhancers.[10][11] This effect is more profound than what is observed with catalytic or bromodomain inhibitors alone.[5][10][11]
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Enhancer Ablation : As critical co-activators for enhancer function, the removal of p300/CBP disables oncogenic enhancer activity.[1][2][9] This leads to a loss of chromatin accessibility at these regulatory regions.[5]
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Disruption of Oncogenic Transcription : The inactivation of enhancers results in the rapid transcriptional downregulation of key oncogenes. In multiple myeloma, dCBP-1 treatment leads to the potent suppression of MYC and IRF4 expression.[5][7][8] Proteomics data confirms the loss of MYC protein following dCBP-1 treatment.[5][12]
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Induction of Apoptosis : In sensitive cancer cell lines, particularly multiple myeloma, the disruption of these critical oncogenic signaling networks leads to the induction of apoptosis within 48-72 hours of treatment.[7][8] Multiple myeloma cells are among the most sensitive to dCBP-1 across large cancer cell line screens.[7][8]
Quantitative Data Summary
The potency of dCBP-1 is characterized by its ability to induce near-complete degradation of p300 and CBP at nanomolar concentrations across various cell lines.
Table 1: Degradation Potency of dCBP-1 in Cancer Cell Lines
| Cell Line | Target(s) | Concentration Range | Time | Outcome | Reference |
|---|---|---|---|---|---|
| MM1S | p300/CBP | 10 - 1000 nM | 6 hours | Near-complete degradation | [9] |
| MM1R | p300/CBP | Not specified | Not specified | Near-complete degradation | [3][9] |
| KMS-12-BM | p300/CBP | Not specified | Not specified | Near-complete degradation | [3][9] |
| KMS34 | p300/CBP | Not specified | Not specified | Near-complete degradation | [3][9] |
| HAP1 | p300/CBP | 10 - 1000 nM | 6 hours | Almost complete loss | [3][9] |
| RS4;11 | CBP | DC50: 0.05 nM | 4 hours | Dmax >95% | [13] |
| RS4;11 | p300 | DC50: 0.2 nM | 4 hours | Dmax >95% |[13] |
Table 2: Time-Course of p300/CBP Degradation
| Cell Line | dCBP-1 Conc. | Time | Outcome | Reference |
|---|---|---|---|---|
| Not specified | 250 nM | 1 hour | Almost complete degradation | [3][4][9] |
| Not specified | 250 nM | 2 hours | Near-complete loss |[9] |
Experimental Protocols
The mechanism and effects of dCBP-1 have been elucidated through several key experimental techniques.
Cell Culture and Treatment
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Cell Lines : Human multiple myeloma cell lines (MM1S, MM1R, KMS-12-BM, KMS34) and the human haploid cell line HAP1 are commonly used.[3][9][10]
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Reagents : dCBP-1 is typically dissolved in DMSO to create a stock solution.[6] For experiments, this stock is diluted in cell culture medium to final concentrations, often ranging from 10 nM to 1000 nM.[3][9]
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Incubation : Cells are treated with dCBP-1 or a vehicle control (DMSO) for specified periods, ranging from 1 hour for rapid degradation studies to 72 hours for apoptosis assays.[7][8][9]
Assessment of Protein Degradation: Immunoblotting
This is the primary method to visualize and quantify the loss of target proteins.
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Cell Lysis : After treatment, cells are harvested and lysed using RIPA buffer supplemented with protease inhibitors to prepare total cell lysates.[10]
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Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading.
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Electrophoresis and Transfer : Proteins are separated by size using SDS-PAGE and then transferred to a PVDF membrane.[10]
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Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific for p300 (e.g., Cell Signaling, D2X6N), CBP (e.g., Cell Signaling, D6C5), and a loading control like Vinculin (e.g., Bethyl, A302-535A).[10]
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Detection : After incubation with a secondary antibody, the protein bands are visualized. Quantification can be performed using densitometry or capillary electrophoresis platforms (e.g., Wes™).[10]
Proteome-Wide Selectivity Analysis
Tandem Mass Tag (TMT)-based quantitative proteomics is used to assess the selectivity of dCBP-1 across the entire proteome.
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Sample Preparation : HAP1 cells are treated with dCBP-1 (e.g., 250 nM for 6 hours) or DMSO.[14]
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Fractionation : Cell extracts undergo offline fractionation to increase proteome coverage.[14]
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TMT Labeling and Analysis : Peptides are labeled with TMT reagents, pooled, and analyzed by mass spectrometry.
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Data Analysis : The analysis reveals the abundance of thousands of proteins, confirming that dCBP-1 selectively degrades p300 and CBP without significantly affecting most other proteins at early time points.[14]
Mechanism Confirmation Assays
To confirm that degradation proceeds via the ubiquitin-proteasome system, co-treatment experiments are performed.
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Protocol : HAP1 cells are co-treated with dCBP-1 and either a neddylation inhibitor (e.g., MLN4924) or a proteasome inhibitor (e.g., carfilzomib).[10]
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Expected Outcome : The degradation of p300/CBP is rescued (i.e., blocked) in the presence of these inhibitors, confirming that dCBP-1's mechanism is dependent on both CUL4-CRBN activation and proteasome activity.[10]
References
- 1. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 11. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
